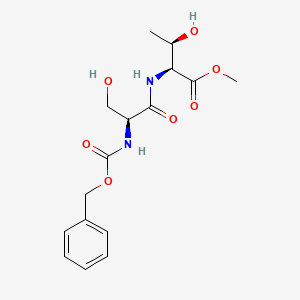

Z-Ser-thr-ome

Description

BenchChem offers high-quality Z-Ser-thr-ome suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Ser-thr-ome including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S,3R)-3-hydroxy-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O7/c1-10(20)13(15(22)24-2)18-14(21)12(8-19)17-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,23)(H,18,21)/t10-,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMKCRHIRFPGAE-WXHSDQCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Definitive Guide to Z-Ser-Thr-OMe: Structural Chemistry & Synthesis

The following technical guide details the structural chemistry, synthesis, and application of Z-Ser-Thr-OMe (N-benzyloxycarbonyl-L-seryl-L-threonine methyl ester).

Part 1: Structural Architecture & Physicochemical Properties

Z-Ser-Thr-OMe is a protected dipeptide derivative widely utilized as a model substrate in enzymatic kinetics (specifically for serine proteases and esterases) and as a pivotal intermediate in the synthesis of complex glycopeptides. Its structure is defined by the N-terminal Benzyloxycarbonyl (Z or Cbz) protecting group, the sequential arrangement of Serine and Threonine residues, and a C-terminal Methyl Ester (OMe).

Chemical Identity[1][2]

-

IUPAC Name: Methyl (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-hydroxypropanoyl]amino]-3-hydroxybutanoate

-

Molecular Formula:

[1] -

Molecular Weight: 354.36 g/mol

-

Sequence: Z-Ser-Thr-OMe (N-Cbz-Ser-Thr-OCH

)

Structural Components Analysis

The molecule is composed of four distinct functional modules, each serving a specific role in chemical biology applications:

| Component | Chemical Structure | Function/Property |

| Z-Group (Cbz) | N-Terminal Protection: Prevents polymerization and mimics the hydrophobic pocket interactions (P2/P3 sites) in protease active sites. | |

| Serine (Ser) | Residue 1 (P1/P2): Provides a primary hydroxyl group ( | |

| Threonine (Thr) | Residue 2 (P1'): Provides a secondary hydroxyl group ( | |

| Methyl Ester (OMe) | C-Terminal Modification: Increases lipophilicity for cell permeability and serves as a chromogenic leaving group in esterase assays. |

Physicochemical Data Table

| Property | Value / Description |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water |

| Melting Point | 115–118 °C (Typical range for Z-dipeptide esters) |

| pKa (Side chains) | Ser-OH (~13), Thr-OH (~13) - Non-ionizable at physiological pH |

| Stability | Hygroscopic; Stable at -20°C. Ester bond susceptible to hydrolysis at pH > 8.0 |

Part 2: Synthesis Protocol (Solution Phase)

Core Directive: The synthesis of Z-Ser-Thr-OMe requires precise control to avoid O-acylation of the unprotected hydroxyl side chains of Serine and Threonine. The following protocol utilizes the Mixed Anhydride Method or Carbodiimide coupling (DCC/HOBt) to ensure regioselectivity.

Reaction Logic

-

Activation: The carboxyl group of Z-Ser-OH is activated to facilitate nucleophilic attack.

-

Nucleophilic Attack: The free amine of H-Thr-OMe (generated in situ from the hydrochloride salt) attacks the activated carbonyl.

-

Protection: Side chain hydroxyls are generally left unprotected if mild coupling conditions are used, but transient protection (e.g., t-Butyl) improves yield.

Step-by-Step Methodology

Reagents:

-

Z-Ser-OH (1.0 eq)

-

H-Thr-OMe·HCl (1.1 eq)

-

EDC[2]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 eq)

-

HOBt (Hydroxybenzotriazole) (1.1 eq)

-

NMM (N-Methylmorpholine) (2.5 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Protocol:

-

Preparation: Dissolve Z-Ser-OH (10 mmol) and HOBt (11 mmol) in anhydrous DMF (30 mL) at 0°C under nitrogen atmosphere.

-

Activation: Add EDC·HCl (11 mmol) and stir for 15 minutes at 0°C. Why: This forms the O-acylisourea active ester intermediate.

-

Neutralization: In a separate vessel, dissolve H-Thr-OMe·HCl (11 mmol) in DMF (10 mL) and add NMM (25 mmol) to liberate the free amine.

-

Coupling: Add the H-Thr-OMe solution dropwise to the activated Z-Ser-OH mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Workup:

-

Dilute with Ethyl Acetate (150 mL).

-

Wash sequentially with: 5% citric acid (2x), saturated NaHCO

(2x), and brine (2x). Why: Citric acid removes unreacted amine/EDC; Bicarbonate removes unreacted acid/HOBt.

-

-

Purification: Dry organic layer over MgSO

, filter, and concentrate. Recrystallize from EtOAc/Hexane.

Synthesis Workflow Diagram

Caption: Figure 1. Convergent synthesis pathway for Z-Ser-Thr-OMe using EDC/HOBt coupling chemistry.

Part 3: Applications & Biological Relevance[1]

Protease Substrate Specificity

Z-Ser-Thr-OMe serves as a chromogenic or esterolytic substrate for serine proteases.

-

Mechanism: Serine proteases (e.g., Chymotrypsin, Subtilisin) attack the C-terminal methyl ester. The Z-group occupies the S2 subsite of the enzyme, positioning the scissile ester bond in the catalytic triad.

-

Readout: Hydrolysis releases Methanol and Z-Ser-Thr-OH. In pH-stat assays, the release of the free acid is measured.

O-Glycosylation Model

The presence of adjacent hydroxyl groups on Ser and Thr makes this molecule an ideal acceptor for studying GalNAc-transferase activity.

-

Competitive Glycosylation: Researchers use this template to determine if an enzyme preferentially glycosylates the Serine or Threonine residue.

-

Structural Rigidity: The Z-group and Methyl ester limit conformational freedom, mimicking the constraints of a protein backbone.

Structural Connectivity Diagram

Caption: Figure 2. Structural connectivity of Z-Ser-Thr-OMe highlighting the peptide backbone and reactive side chains.

References

-

PubChem. (2024).[2][3] Compound Summary: Z-Ser-Tyr-OMe (Analogous Structural Data). National Library of Medicine. Retrieved from [Link]

Sources

Z-Ser-Thr-OMe: Technical Monograph and Handling Guide

[1]

Executive Summary

Z-Ser-Thr-OMe (N-Benzyloxycarbonyl-L-Seryl-L-Threonine Methyl Ester) is a protected dipeptide derivative widely utilized as a model substrate in enzymatic kinetics and a critical intermediate in fragment-based peptide synthesis.[1][2] Its structural duality—combining the lipophilic Z-group (Cbz) with the polar, hydroxyl-rich Ser-Thr core—presents unique stability challenges, particularly regarding ester hydrolysis and side-chain interference.[1] This guide provides a rigorous analysis of its physicochemical behavior, stability profile, and validated handling protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Structural Analysis

The molecule consists of an L-Serine residue coupled to an L-Threonine methyl ester, with the N-terminus protected by a benzyloxycarbonyl (Z) group.[1]

-

IUPAC Name: Methyl (2S,3R)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-hydroxypropanoyl]amino]-3-hydroxybutanoate[1]

-

Molecular Formula: C₁₆H₂₂N₂O₇

-

Molecular Weight: ~354.36 g/mol [1]

-

Key Functional Groups:

-

Carbamate (Z-group):[1] Acid-stable, hydrogenolysis-labile protecting group.[1]

-

Methyl Ester (OMe):[1] C-terminal activation; susceptible to base-catalyzed hydrolysis (saponification).[1]

-

Hydroxyls (Ser-OH, Thr-OH): Unprotected side chains capable of H-bonding or nucleophilic attack under specific conditions.[1]

-

Physicochemical Data Table[1]

| Property | Value / Characteristic | Notes |

| Physical State | White to off-white crystalline powder | Hygroscopic tendency due to free -OH groups.[1] |

| Solubility | DMSO, Methanol, DMF, Ethanol | Poor solubility in non-polar solvents (Hexane, Et₂O) due to peptide bond polarity. |

| Water Solubility | Moderate | Soluble in warm water; solubility decreases in cold water.[1] |

| pKa (Side Chains) | ~13 (Ser/Thr -OH) | Not ionized at physiological pH (7.4).[1] |

| UV Absorption | λ_max ~257 nm | Attributed to the benzyl ring of the Z-group.[1] |

Stability Profile & Degradation Mechanisms[1][6]

Understanding the degradation pathways of Z-Ser-Thr-OMe is critical for assay reproducibility.[1] The molecule exhibits distinct stability profiles based on pH and solvent environment.[1][3]

Hydrolysis Susceptibility

The methyl ester moiety is the most labile component.[1] While the Z-protected amide bond is robust, the ester bond is prone to hydrolysis, converting the molecule to the free acid (Z-Ser-Thr-OH).[1]

-

Acidic pH (pH < 4): Highly stable.[1] The carbamate and ester bonds resist acid hydrolysis at room temperature.[1]

-

Neutral pH (pH 6–7.5): Metastable.[1] Slow hydrolysis may occur over prolonged storage in aqueous solution (t₁/₂ > 30 days at 4°C).[1]

-

Basic pH (pH > 8.5): Unstable. Rapid saponification occurs.[1] The rate follows second-order kinetics dependent on [OH⁻].[1]

Side-Chain Reactivity (The Ser/Thr Factor)

Unlike hydrophobic dipeptides (e.g., Z-Phe-Val-OMe), the presence of free hydroxyls in Ser and Thr introduces specific risks:

-

O-Acyl Migration: In strong acids, acyl groups can migrate from Nitrogen to Oxygen, though the Z-protection mitigates this at the N-terminus.[1]

-

Beta-Elimination: Under strong basic conditions (pH > 10), the Serine moiety can undergo

-elimination to form dehydroalanine, leading to peptide fragmentation.[1]

Mechanism Visualization: Base-Catalyzed Hydrolysis

The following diagram illustrates the primary degradation pathway (Saponification) researchers must avoid during storage.

Caption: Figure 1. Base-catalyzed saponification mechanism of Z-Ser-Thr-OMe.[1] The methyl ester is the limiting stability factor in alkaline buffers.[1]

Experimental Protocols

Synthesis of Z-Ser-Thr-OMe (Solution Phase)

Objective: Produce high-purity Z-Ser-Thr-OMe without side-chain protection on Ser/Thr.

Rationale: Utilizing N-hydroxysuccinimide (HOSu) esters or mixed anhydrides minimizes racemization and avoids the need for side-chain protection of the hydroxyl groups, provided the reaction temperature is strictly controlled.[1]

Protocol:

-

Activation: Dissolve Z-Ser-OH (1.0 eq) and HOSu (1.1 eq) in dry THF/DMF (1:1). Cool to 0°C. Add DCC (1.1 eq). Stir for 2 hours at 0°C to form Z-Ser-OSu (active ester).[1] Filter off DCU urea byproduct.[1]

-

Coupling: Dissolve H-Thr-OMe·HCl (1.1 eq) in DMF with TEA (1.1 eq) to neutralize the salt. Add this solution to the Z-Ser-OSu filtrate.

-

Reaction: Stir at room temperature for 12–18 hours. Monitor via TLC (System: CHCl₃/MeOH 9:1).

-

Work-up: Evaporate solvent. Redissolve residue in EtOAc. Wash sequentially with:

-

Purification: Recrystallize from EtOAc/Petroleum Ether.

Enzymatic Assay Preparation (Stock Solution)

Context: Z-Ser-Thr-OMe is often used to characterize the esterase activity of serine proteases (e.g., Chymotrypsin, Subtilisin).[1]

-

Solvent Choice: Prepare a 100 mM stock solution in DMSO (Dimethyl Sulfoxide).[1] Avoid ethanol or methanol for stock storage to prevent transesterification over long periods.[1]

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C.

-

Working Buffer: Dilute into assay buffer (e.g., Tris-HCl pH 7.4) immediately prior to use.[1] Do not store diluted aqueous solutions.[1]

Handling & Storage Guidelines

To maintain scientific integrity and prevent "silent" degradation (where the molecule looks physically fine but has hydrolyzed), adhere to these standards:

| Parameter | Recommendation | Scientific Rationale |

| Storage Temp | -20°C (Desiccated) | Arrhenius kinetics dictate significantly reduced hydrolysis rates at sub-zero temperatures.[1] |

| Atmosphere | Inert Gas (Argon/N₂) | Prevents moisture absorption.[1] Ser/Thr hydroxyls are hygroscopic; water promotes ester hydrolysis.[1] |

| pH Limits | 3.0 – 7.5 | Stability window.[1] Avoid pH > 8.0 strictly.[1] |

| Thawing | Equilibrate to RT | Prevent condensation on the cold powder, which introduces water. |

Applications in Drug Development[2][8][9]

Protease Profiling

Z-Ser-Thr-OMe serves as a specific probe for enzymes that recognize polar, uncharged residues at the P1 and P2 positions.[1]

-

Mechanism: The enzyme attacks the methyl ester (acting as an esterase), releasing methanol and the free acid.

-

Detection: This hydrolysis is often monitored using a pH-stat method (proton release) or colorimetric indicators (e.g., phenol red) if the buffer capacity is low.[1]

Synthesis Intermediate

It acts as a "fragment" in convergent peptide synthesis.[1] The Z-group can be removed via catalytic hydrogenation (H₂/Pd-C) to yield H-Ser-Thr-OMe, which can then be coupled to a larger peptide chain.[1] This strategy is preferred over stepwise synthesis for sequences containing "difficult" sequences to minimize aggregation.[1]

References

-

Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.[1] (Foundational text on amino acid properties and Z-protection stability).

-

Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.[1] (Source for coupling protocols involving unprotected hydroxyl side chains).

-

Sigma-Aldrich. (2024).[1] Peptide Stability and Degradation Pathways. Link

-

Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.[1] (Detailed mechanisms of racemization and ester hydrolysis).

- World Health Organization. (2023). International Pharmacopoeia: Methods of Analysis. (General standards for peptide purity and storage).

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic deployment of protecting groups is the bedrock of modern peptide synthesis, a discipline that underpins significant advancements in biochemistry, pharmacology, and materials science. Among the pantheon of protective moieties, the benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, holds a place of historical and practical significance.[1][2] Its introduction was a watershed moment, transforming peptide synthesis from an art of uncontrolled polymerization into a precise science of sequential amino acid assembly.[2] This guide offers a deep dive into the core principles of the Cbz group, from its fundamental chemistry and mechanism of action to its strategic application in complex synthetic workflows, providing field-proven insights for both seasoned researchers and those new to the field.

The Genesis of Controlled Peptide Synthesis: The Cbz Revolution

Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge.[2] The bifunctional nature of amino acids, possessing both a nucleophilic amine and an electrophilic carboxylic acid, led to uncontrolled polymerization upon activation.[2] The genius of the Bergmann-Zervas approach was the temporary masking of the amine's nucleophilicity with the Cbz group.[2] This rendered the amine unreactive during the crucial peptide bond formation step, allowing for the selective activation of the carboxyl group.[2] The Cbz group was ingeniously designed to be robust enough to withstand the coupling conditions, yet readily removable under mild conditions that would not compromise the integrity of the newly formed peptide backbone.[2]

The Chemistry and Properties of the Cbz Group

The benzyloxycarbonyl group is introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl), typically under Schotten-Baumann conditions (in the presence of a mild base).[2][3] The resulting carbamate is significantly less nucleophilic than the parent amine, effectively protecting it from unwanted reactions.[4]

Key Physicochemical Properties:

-

Increased Crystallinity: The introduction of the aromatic Cbz group often enhances the crystallinity of amino acid derivatives, which can facilitate their purification by recrystallization.[1]

-

Robust Stability: Cbz-protected amines exhibit remarkable stability across a wide range of chemical conditions, including basic and mildly acidic environments.[1][2] This stability is crucial for its orthogonal application alongside other protecting groups.[1][2]

The Cornerstone of Strategy: Orthogonality

A central concept in complex organic synthesis is orthogonality, the ability to deprotect one functional group selectively in the presence of others.[] The Cbz group is a classic example of an orthogonal protecting group, primarily due to its unique cleavage conditions.[2][6]

-

Orthogonality with Boc: The tert-butoxycarbonyl (Boc) group is labile to strong acids (e.g., trifluoroacetic acid - TFA).[7] The Cbz group is generally stable to the acidic conditions used for Boc removal, allowing for the selective deprotection of Boc-protected side chains or the N-terminus while the Cbz group remains intact.[1][2]

-

Orthogonality with Fmoc: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is removed by treatment with a secondary amine base, such as piperidine.[7] The Cbz group is stable to these basic conditions, enabling the use of Fmoc for temporary N-terminal protection in solid-phase peptide synthesis (SPPS) while Cbz protects amino acid side chains.[1][7]

This three-way orthogonality between Cbz (hydrogenolysis/strong acid), Boc (acid-labile), and Fmoc (base-labile) provides chemists with a powerful toolkit for the synthesis of complex peptides with diverse functionalities.[7][8]

Mechanism of Cbz Protection and Deprotection

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols.

Protection of Amines

The protection of an amine with benzyl chloroformate is a nucleophilic acyl substitution reaction. The lone pair of the amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate.[3] A base is required to neutralize the hydrochloric acid generated during the reaction.[3]

Caption: Cbz deprotection via catalytic hydrogenolysis.

An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor like ammonium formate or formic acid in the presence of a palladium catalyst. [9][10]This method avoids the need for specialized hydrogenation equipment. [10]

The Cbz group can also be removed under strong acidic conditions, such as with hydrogen bromide (HBr) in acetic acid or neat hydrofluoric acid (HF). [11]This method is less common due to its harshness but is valuable when catalytic hydrogenolysis is not feasible, for instance, in the presence of sulfur-containing amino acids that can poison the catalyst. [10]The mechanism involves protonation of the carbamate followed by nucleophilic attack by the bromide ion. [9]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and scale of the reaction.

Protocol for Cbz Protection of an Amino Acid (e.g., Glycine)

Materials:

-

Glycine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve glycine (1.0 eq) in an aqueous solution of sodium carbonate (2.0 eq).

-

Cool the solution in an ice bath.

-

Add a solution of benzyl chloroformate (1.1 eq) in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

-

Continue stirring in the ice bath for 1 hour and then at room temperature for an additional hour.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer with dilute HCl to precipitate the Cbz-protected amino acid.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

Protocol for Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

-

Cbz-protected peptide

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent like methanol or ethanol in a flask equipped with a magnetic stir bar. [2]2. Carefully add 10% palladium on carbon catalyst (typically 5-10 mol%). [2]Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet. [2]3. Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. [2]4. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. [2]5. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. [2]7. Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are easily removed. [2]

Strategic Applications in Peptide Synthesis

While the Cbz group has been largely superseded by Fmoc and Boc for routine solid-phase peptide synthesis (SPPS), it remains a valuable tool in specific applications. [12]

Solution-Phase Peptide Synthesis (SPPS)

The Cbz group was the cornerstone of classical solution-phase peptide synthesis and is still widely used in this context, particularly for the synthesis of short peptides or peptide fragments. [7][12]

Side-Chain Protection

The Cbz group is an excellent choice for the protection of the side-chain amino group of lysine (Lys) or ornithine (Orn). Z-Lys(Z)-OH is a commercially available derivative that can be incorporated into peptide chains. The side-chain Cbz group can be removed simultaneously with the cleavage of the peptide from the resin in Boc-based SPPS or selectively by hydrogenolysis in Fmoc-based strategies, provided the peptide does not contain other hydrogenolysis-sensitive groups.

N-Terminal Capping in SPPS

For peptides that require a final N-terminal Cbz group, two main strategies can be employed in Fmoc-based SPPS: [13]

-

On-Resin Cbz Protection: The peptide is assembled using standard Fmoc chemistry. After the final coupling and Fmoc deprotection, the free N-terminal amine is reacted with benzyl chloroformate to introduce the Cbz group before cleavage from the resin. [13]2. Final Coupling with a Z-Amino Acid: The peptide is synthesized using standard Fmoc protocols, and the final amino acid is introduced as an N-Cbz-protected building block (e.g., Z-Leu-OH). [13]

Advantages and Limitations of the Cbz Group

A balanced assessment of the strengths and weaknesses of the Cbz group is essential for its effective implementation.

| Feature | Advantages | Limitations |

| Stability | Robustly stable to a wide range of conditions, including those used for Fmoc and Boc deprotection. [1][2] | Can be cleaved by strong acids, limiting its use in some Boc-based strategies. [11][14] |

| Deprotection | Mild and clean deprotection via catalytic hydrogenolysis, yielding volatile byproducts. [2][7] | Hydrogenolysis is incompatible with sulfur-containing amino acids (Met, Cys) and other reducible functional groups. [10]The use of H₂ gas can pose safety risks. [10] |

| Cost | Benzyl chloroformate is a relatively inexpensive reagent. | The palladium catalyst for hydrogenolysis can be costly. |

| Applications | Versatile for solution-phase synthesis, side-chain protection, and N-terminal capping. [12][13] | Less commonly used for Nα-protection in modern SPPS compared to Fmoc and Boc. [12] |

Troubleshooting and Field-Proven Insights

-

Incomplete Hydrogenolysis: If deprotection by hydrogenolysis is sluggish, ensure the catalyst is active and not poisoned. The addition of a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction by preventing the product amine from coordinating to the catalyst. [15]* Catalyst Poisoning: Sulfur-containing compounds are notorious for poisoning palladium catalysts. For peptides containing methionine or cysteine, alternative deprotection methods like acidolysis with HBr/acetic acid or other specialized reagents should be considered. [10]* Side Reactions during Acidolysis: The harsh conditions of HBr/acetic acid can lead to side reactions, particularly with sensitive amino acid residues like tryptophan. Careful control of reaction time and temperature is crucial. * Safety with Hydrogenolysis: Always handle palladium catalysts in a wet state to avoid pyrophoricity. Ensure proper ventilation and follow safety protocols when working with hydrogen gas. [2]

Conclusion

The benzyloxycarbonyl protecting group, a veteran of peptide chemistry, continues to be an indispensable tool for the modern synthetic chemist. Its robust nature, coupled with its unique deprotection profile, provides a level of strategic flexibility that is often essential for the successful synthesis of complex and challenging peptide targets. While newer protecting groups have become the workhorses of automated peptide synthesis, a deep understanding of the Cbz group's chemistry and application provides the researcher with a powerful and versatile option in their synthetic arsenal, a testament to the enduring legacy of Bergmann and Zervas's pioneering work.

References

- The Benzyloxycarbonyl (Cbz or Z) Protecting Group - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvWsVAGn7AOCLSHRjn-Sc1BDL6SoA5vLPGZlEcxdoKS0doMsw0OGo1Z2suYl6dcKUQdwqMLt8py_Sd4wHXMaSO_9vjkMjcfJFCwc5WvGwgZIsi4-sh9bQpQj67jO-tcmcsPWQ9E84lacAGYjkarC-6hlYytkDGEHe_OXn18tmNkNrbKU-B2L09P-A0aA==]

- Application Notes and Protocols for Solid-Phase Synthesis of Cbz-Protected Peptides - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEPW626tqYtdaCUNOeKrCuuj_Yf5en3wQWWZVghxxVd1yN2eJkzkgiEarodvNsElWpxyhpwAzXLEScPfMzHTVWqdHynFB4G9v9jLZOsSgHlC54hxJ06dlZod4-A78rJL22fk7qR_a73G_hXmLbZbmPSSHDT6ZEMpiOM-zX-Fy1Jsg7FRmPmalelRdK3ydqX0YY2505CL0bUjrtQmU-T--wln0hiOrbVJvoqyMkXNwcFA==]

- Z - Benzyloxycarbonyl - Bachem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-d6KKfR61b1aRfq6VSCj2fG-Lp0RTwCVYVrQnRgms--i6HdvrrWy9VQIWyjXvVZrf2EnysjstqHSl4PpIf-ZpkPKmMqsZ513BO0yXSY7WnM058fw0dqxugz0_ziC90sKIdTGMb4MDC4LjSEMzfjUkPg==]

- Amino Acid Derivatives for Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5mRPA6dQPI3IWkSI2pTP_4vy4UzptjPxdyApWk838yTDobSy5X6_ZJX8ZuNjjkWQzqHcs40BJ3eaznHvfiD3D4vNVdlsJBKwo-Mhr7GHlcFFXsfZChJ5bVpk-0dnJEzXqDgEzLICx8vmdv1vj-dSTYrUGs6Qt4T9Dpq__4q4cc3g_KkFYD7cAzxmKfqnejLLRM_RdAFSUQ2yTckasgFepFHh1yNX-Yi4=]

- Benzyl chloroformate - Wikipedia. [URL: https://en.wikipedia.

- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE8df26jnoTw-RGi07MxaNwB5Ajal9z8iyp4qpsnLxKJKGgjVs5lfhESeQ6qj3OhvrJGzAfn-KzAnuf9m_djA-ZiKr2mY6v5ARndjPyY92NCwV-YDmQQiJ2xP97na4tkCzgJ2H5vmIjTnZZOMPfb4O76g_5ku4nJxUFyE-TJgQAeT8CZk9pmIMo=]

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. [URL: https://totalsynthesis.com/protecting-groups/cbz-protecting-group/]

- The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-VEBp-k3dfuAPPag-Ug3QZ5XSxu2CsLuO7pFnintHRKXpgMoVDk36obYaga4QESha0kfpavcSE_isLaRjx0dTIaezscrM8wnhqzH2xenierw8SxuC7HdpLmNAyXzGU2xhqKomk7H1izSDMZ4ny4B-OKvpgyzrLUZuT4YpRvOpjr3Y2-mRfljgZgwprvEuNIE03N7uNS54xjbaGAIXcT23ULCTpw9amIbh0ZXEDO9nYa3NCdOC]

- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- An Excellent Method for Cbz-Protection of Amines | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/259169623_An_Excellent_Method_for_Cbz-Protection_of_Amines]

- Cbz-Protected Amino Groups - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/cbz-amino.htm]

- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWYHdtzVNZapwaEbPQlbd9fhA4SAJ0g84003vR2ryfPqfILb2iWIroxmDLhmgFHj3lVlXBmeLeEdpoD_4PZsyacyx4vYGhhMjNUAXcra_hLHkRsfM6ueAc2Lz53TvlEZvfaprSmSc2IvcJ-jG885_Xxcvaa725XMqmWf_adYQjCFjPd2wk4poSzvX_tjOpuPk6Mp-FmCoJxgcVV97IEv26bmWoYO_5Dq7W71zMxkuiZG-zw8FICw==]

- How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? - ResearchGate. [URL: https://www.researchgate.net/post/How_to_synthesize_N-Cbz-protected_peptide_by_Fmoc_tBu-SPPS]

- Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. [URL: https://www.bocsci.

- Cbz-Protected Amino Groups. [URL: https://www.organic-chemistry.org/protectivegroups/amino/cbz-amino.htm]

- Peptide synthesis: Protecting groups for amine and carboxyl functionality - YouTube. [URL: https://www.youtube.

- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHSHFZ4yjv_bKhcpodBczdDXCSunyG2R4ScBmX8XPYXzItquD0y7D_lR7hAQPC2fVS1vRR87BK1-Oh1KTJjk-FsjRpvwRkvNXEClUnnKtnRD4m_iopJ8euCW51NzBV4hMA2_Cj9JkqGvGrNR8BepSQ5eYW_0EkDy7hW95VHgTYxWlTi1aWzD4hXxPG-h5_C8a6_w4zDomUD_HLqRX4VHwdpSRAm8Y0qA0Ao6M=]

- Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube. [URL: https://www.youtube.

- benzyl chloroformate (Cbz-Cl) protecting mechanism : r/chemhelp - Reddit. [URL: https://www.reddit.

- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. [URL: https://www.tdcommons.org/dpubs_series/7152/]

- Formic acid, chloro-, benzyl ester - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0167]

- Application Notes and Protocols for the Removal of the Cbz Protecting Group - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWoUZdo9pFUzGZhj60o2fnhiCippVxZcYPRTREEvZZuwdlWC3SE4PDKPBmWAG6kTnFYe2ZKgfdlVesVnMgHzyNS5g21H9MgXNClUvl4UWy8ZEdV9cI5L1k5SdVw8Fxx7qcfyehc7blSGIWT65KK1PgVBfqX6l_dXhDBUIZ_8HMaxRLlpX6fivpdWKGu0x5hpTldH8Q8wSYbzEp-Di9rmbSUc3lFJ6GCiM=]

- New Methods in Peptide Synthesis. Part 111.l Protection of Carboxyl Group. [URL: https://pubs.rsc.org/en/content/articlelanding/1963/jr/jr9630000858]

- Bergmann-Zervas Carbobenzoxy Method. [URL: https://www.organic-chemistry.org/namedreactions/bergmann-zervas-carbobenzoxy-method.shtm]

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences. [URL: https://www.bocsci.

- Tandem deprotection/coupling for peptide synthesis in water at room temperature - Luxembourg Bio Technologies. [URL: https://www.luxembiotech.

- Why does my CBz-deprotection not work? - ResearchGate. [URL: https://www.researchgate.net/post/Why_does_my_CBz-deprotection_not_work]

- A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJkIguWfOYqVTolCg7pJwClRCmXlp3SzZTEZzqDdSZbVsUv-O6zb3quTvFYQrboX-JrNvO9KPHBWKFk0kmhJJVbOabE7wmH80EOlJ8X-fQ5sclIuZFdQwQLzb1NO53Dd6MCbq_RSsj8_Mbo3BPE_LiHYd8XZURobIhUpQ0FNsWOI9u1VejDjFBYKaEnlkmB61pNQvSgitY-TBGCIx4O3G4TxigZ7BNB0lKAQ==]

- Benzyl chloroformate (stabilised) for synthesis 501-53-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/mm/8146880250]

- Synthesis of chiral nine and twelve-membered cyclic polyamines from natural building blocks - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2019/ob/c9ob00282a]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bachem.com [bachem.com]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. luxembourg-bio.com [luxembourg-bio.com]

role of Z-protected amino acids in peptide chemistry

An In-Depth Technical Guide on the Role of Z-Protected Amino Acids in Peptide Chemistry

Abstract

The strategic use of protecting groups is foundational to modern peptide chemistry, enabling the precise, sequential assembly of amino acids into complex peptide structures. Among the arsenal of protective groups, the benzyloxycarbonyl (Z or Cbz) group holds a place of historical significance and enduring utility. Introduced by Bergmann and Zervas in 1932, the Z-group was instrumental in the advent of controlled peptide synthesis.[1] This guide provides a comprehensive technical overview of Z-protected amino acids, intended for researchers, scientists, and professionals in drug development. We will delve into the core chemistry of the Z-group, its strategic applications, detailed experimental protocols, and its comparative standing amongst other key protecting groups in the field.

The Benzyloxycarbonyl (Z) Group: A Legacy of Precision in Peptide Synthesis

The benzyloxycarbonyl group is a carbamate-based protecting group for the α-amino functionality of an amino acid. Its introduction was a watershed moment, transforming peptide synthesis from a speculative art into a reproducible science. The Z-group's stability under a range of conditions, coupled with its susceptibility to specific deprotection methods, provides the necessary orthogonality for controlled peptide chain elongation.[1]

Key Advantages of the Z-Group:

-

Ease of Preparation and Crystallinity: Z-protected amino acids are readily synthesized, and many are crystalline solids, which facilitates their purification and handling.

-

Racemization Resistance: The urethane-type protection afforded by the Z-group effectively suppresses racemization during peptide coupling reactions, a critical factor in maintaining the stereochemical integrity of the final peptide.

-

Stability: The Z-group is stable to a variety of reaction conditions, including mildly acidic and basic environments, making it compatible with various coupling strategies.[2]

Strategic Applications:

While modern solid-phase peptide synthesis (SPPS) is often dominated by Fmoc and Boc strategies, the Z-group remains highly relevant in several key areas:

-

Solution-Phase Peptide Synthesis (SPPS): The Z-group is extensively used in solution-phase synthesis, particularly for the production of shorter peptides and peptide fragments.[3]

-

Side-Chain Protection: The Z-group is a valuable tool for the protection of amine-containing side chains, such as those of lysine and ornithine.[3] Its unique deprotection conditions offer an additional layer of orthogonality in complex synthetic schemes.

-

Fragment Condensation: In the synthesis of long peptides, a common strategy is to create smaller, protected peptide fragments which are then coupled together. The Z-group is often employed in the synthesis of these fragments.

The Chemistry of Z-Protected Amino Acids: Synthesis and Deprotection

A thorough understanding of the chemical principles governing the introduction and removal of the Z-group is paramount for its successful application.

Synthesis of Z-Protected Amino Acids: The Schotten-Baumann Reaction

The most common method for the introduction of the Z-group is the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzyl chloroformate in the presence of a base.[4][5][6]

Mechanism of Z-Group Protection:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.[1]

Caption: Mechanism of Z-group protection of an amino acid.

Experimental Protocol: Synthesis of Z-L-Alanine

This protocol provides a representative procedure for the synthesis of a Z-protected amino acid.

-

Dissolution: Dissolve L-Alanine (1 equivalent) in a 2M solution of sodium hydroxide.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Addition of Benzyl Chloroformate: Slowly and concurrently, add benzyl chloroformate (1.1 equivalents) and a 4M solution of sodium hydroxide to the reaction mixture over a period of 30-45 minutes. Maintain the temperature below 5 °C and the pH between 9-10.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2. The Z-L-Alanine will precipitate out of solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed for further purification.

Deprotection of the Z-Group

The removal of the Z-group is most commonly achieved through catalytic hydrogenation.[1] Alternative methods, such as treatment with strong acids like HBr in acetic acid, are also available but are generally harsher.[7]

Mechanism of Catalytic Hydrogenation:

The deprotection proceeds via hydrogenolysis of the benzylic C-O bond. The reaction is catalyzed by a palladium catalyst, typically palladium on carbon (Pd/C). Hydrogen gas (H₂) serves as the hydrogen source. The reaction yields the free amine, toluene, and carbon dioxide.[1]

Caption: Deprotection of a Z-protected peptide via catalytic hydrogenation.

Experimental Protocol: Deprotection of a Z-Protected Peptide

This protocol outlines a general procedure for the removal of a Z-group from a peptide.

-

Dissolution: Dissolve the Z-protected peptide in a suitable solvent, such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight relative to the peptide).

-

Hydrogenation: Stir the suspension vigorously under a positive pressure of hydrogen gas (a hydrogen-filled balloon is often sufficient for small-scale reactions).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

-

Concentration: Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.

Field-Proven Insights & Troubleshooting:

-

Catalyst Poisoning: Sulfur-containing compounds can poison the palladium catalyst, inhibiting the deprotection reaction. If the peptide contains methionine or cysteine residues, alternative deprotection methods or specific scavengers may be necessary.

-

Incomplete Reaction: If the reaction is sluggish or incomplete, increasing the hydrogen pressure, temperature, or catalyst loading may be beneficial. However, overly harsh conditions can lead to side reactions.

-

Transfer Hydrogenation: As an alternative to using hydrogen gas, catalytic transfer hydrogenation with a hydrogen donor like ammonium formate can be employed. This method is often more convenient for laboratories not equipped for handling hydrogen gas.

Orthogonality and Strategic Positioning of the Z-Group

In the synthesis of complex peptides, the concept of orthogonality is crucial. An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others.[8]

Z-Group in the Context of Boc and Fmoc Strategies:

The Z-group's deprotection by hydrogenolysis makes it orthogonal to both the acid-labile Boc group and the base-labile Fmoc group.[] This three-dimensional orthogonality provides chemists with a powerful toolkit for the synthesis of highly complex peptides, including those with branched or cyclic structures.

Caption: Orthogonality of Fmoc, Boc, and Z protecting groups.

Comparative Analysis of α-Amino Protecting Groups:

| Feature | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |

| Deprotection Condition | Catalytic Hydrogenolysis, HBr/AcOH | Strong Acid (e.g., TFA) | Base (e.g., Piperidine) |

| Byproducts | Toluene, CO₂ | Isobutylene, CO₂ | Dibenzofulvene-piperidine adduct |

| Stability | Stable to mild acid and base | Labile to strong acid | Labile to base |

| Racemization Suppression | Excellent | Good | Good |

| Primary Application | Solution-phase synthesis, side-chain protection | Solid-phase peptide synthesis (SPPS) | Solid-phase peptide synthesis (SPPS) |

The Z-Group in Modern Drug Development

The principles of peptide synthesis underpinned by protecting groups like Z, Boc, and Fmoc have been instrumental in the development of numerous peptide-based therapeutics. The synthesis of complex peptide hormones like insulin and oxytocin were early triumphs that paved the way for the rational design and synthesis of novel peptide drugs.[10][11]

While large-scale manufacturing of therapeutic peptides often favors SPPS methodologies, the Z-group continues to play a role in the process development and synthesis of key intermediates for certain peptide active pharmaceutical ingredients (APIs). For example, in the synthesis of Leuprolide, a gonadotropin-releasing hormone agonist, Z-protected amino acids have been utilized in fragment condensation strategies.

Conclusion

The benzyloxycarbonyl protecting group, a cornerstone of peptide chemistry for nearly a century, continues to be a valuable tool for the modern synthetic chemist. Its robust nature, ease of introduction, and unique deprotection pathway provide a crucial element of orthogonality that is essential for the synthesis of complex peptides. While the landscape of peptide synthesis has evolved with the advent of sophisticated solid-phase techniques, the fundamental principles established by the pioneering work with the Z-group remain as relevant as ever. A thorough understanding of the chemistry and strategic application of Z-protected amino acids is, therefore, indispensable for researchers and professionals dedicated to the art and science of peptide synthesis and drug development.

References

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Protection Reactions. Retrieved from [Link]

-

CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application. Retrieved from [Link]

-

ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

-

ResearchGate. (2017, February). Peptide Synthesis. Retrieved from [Link]

-

American Chemical Society. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. CHEMSOLVE.NET: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [chemizi.blogspot.com]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

The Z-Ser-Thr-OMe Framework: From Protease Profiling to Neuropeptide Modulation

Topic: Fundamental Principles of Using Z-Ser-Thr-OMe in Drug Discovery and Proteomics Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Assay Development Scientists

Executive Summary & Core Directive

Z-Ser-Thr-OMe (N-benzyloxycarbonyl-L-serinyl-L-threonine methyl ester) is a specialized dipeptide derivative serving as a critical bifunctional probe in modern drug development. It functions primarily as:

-

A Chromogenic/Esterolytic Substrate: For mapping the S1-S2 subsite specificity of Serine/Threonine proteases.

-

A Protected Synthetic Intermediate: For the precision assembly of bioactive neuropeptides (e.g., Neurotensin analogues) while mitigating O-acyl migration side reactions.

This guide moves beyond basic catalog definitions to establish the fundamental principles of application , focusing on its role in dissecting proteolytic signaling pathways and synthesizing GPCR modulators.

Chemical Architecture & Mechanistic Principles

To use Z-Ser-Thr-OMe effectively, one must understand the functional causality of its three structural domains. This is not merely a reagent; it is a designed molecular tool.

The Structural Triad

| Domain | Chemical Identity | Mechanistic Function (The "Why") |

| Z- (Cbz) | Benzyloxycarbonyl | Hydrophobic Anchor: Mimics the P3/P4 residues of a natural protein substrate, facilitating binding into the enzyme's hydrophobic pocket. It also prevents N-terminal degradation during assays. |

| -Ser-Thr- | Serine-Threonine | Specificity Core: Targets enzymes specifically recognizing hydroxyl-bearing amino acids at the P1-P2 positions. Crucial for studying enzymes involved in post-translational modifications (e.g., glycosylation sites). |

| -OMe | Methyl Ester | Reporter/Leaving Group: Acts as the scissile bond for esterase activity. Hydrolysis releases methanol and the free acid, changing pH or allowing for derivatization (e.g., into hydrazides for ligation). |

Principle of Orthogonality

The core challenge in working with Ser/Thr peptides is O-acyl migration (N→O shift), where the peptide bond rearranges to an ester bond at the side-chain hydroxyl. Z-Ser-Thr-OMe utilizes the Z-group to sterically and electronically stabilize the N-terminus, allowing the Methyl Ester (OMe) to be manipulated or cleaved without disrupting the peptide backbone integrity.

Application I: Protease Specificity Profiling

Z-Ser-Thr-OMe is utilized to define the catalytic efficiency (

Experimental Protocol: The Esterolytic Assay

Objective: Determine if a candidate protease possesses specific Ser-Thr cleavage activity.

Reagents:

-

Substrate Stock: 10 mM Z-Ser-Thr-OMe in DMSO (Store at -20°C).

-

Buffer: 50 mM Tris-HCl, pH 7.5 (pH optimization required per enzyme).

-

Indicator: Phenol Red (if using pH shift detection) or HPLC setup.

Workflow:

-

Baseline Equilibration: Incubate enzyme in Buffer (90 µL) at 37°C for 5 minutes to stabilize the active site.

-

Substrate Initiation: Add 10 µL of Z-Ser-Thr-OMe stock. Final concentration: 1 mM.

-

Kinetic Monitoring:

-

Method A (Continuous): Monitor absorbance change if coupled with a pH indicator (ester hydrolysis releases H+).

-

Method B (Discontinuous - HPLC): Aliquot 20 µL at t=0, 5, 10, 30 min into 1% TFA (Stop Solution).

-

-

Quantification: Measure the disappearance of the Methyl Ester peak (Retention Time ~12 min on C18) and appearance of the Z-Ser-Thr-OH acid peak.

Data Interpretation:

-

High Hydrolysis Rate: Indicates the enzyme has a specific S1 pocket accommodating Threonine and an S2 pocket accommodating Serine.

-

No Hydrolysis: The enzyme requires a basic residue (Arg/Lys) or hydrophobic residue (Phe/Leu) at P1, ruling out Ser-Thr specificity.

Application II: Synthesis of Neuropeptide Modulators

Z-Ser-Thr-OMe is the foundational block for synthesizing Neurotensin (8-13) , a potent agonist of the NTSR1 receptor involved in dopaminergic signaling and analgesia.

The "Azide Method" Principle

Direct coupling of Ser/Thr peptides often leads to racemization. The "Azide Method" using Z-Ser-Thr-OMe minimizes this risk.

Synthesis Workflow:

-

Hydrazinolysis: React Z-Ser-Thr-OMe with Hydrazine Hydrate

Z-Ser-Thr-NHNH -

Azide Formation: React Hydrazide with

/HCl -

Coupling: React Azide with H-Tyr-Pro-Leu-OH (The C-terminal fragment of Neurotensin).

-

Result: Z-Ser-Thr-Tyr-Pro-Leu-OH (Protected Neurotensin 8-13).

Visualization of Signaling & Workflows

Diagram 1: The Neurotensin Signaling Pathway (Target of Z-Ser-Thr-OMe Derivatives)

This diagram illustrates the downstream effects of the bioactive peptides synthesized using Z-Ser-Thr-OMe as a precursor.

Caption: The synthesis of Neurotensin agonists from Z-Ser-Thr-OMe triggers the NTSR1/Gq-PLC cascade.[1][2][3][4]

Diagram 2: Protease Specificity Assay Logic

This workflow defines how to validate enzyme activity using the Z-Ser-Thr-OMe probe.

Caption: Kinetic workflow for determining Ser/Thr-specific protease activity using Z-Ser-Thr-OMe.

References

-

Kouamé, L. P., et al. (2006).[5] Identification of proteases from the termite Macrotermes subhyalinus. DICAMES. Retrieved from [Link]

-

Kinoshita, H., et al. (1979).[3] A New Peptide Synthesis Using 2-Fluoro-1,3,5-trinitrobenzene. Bulletin of the Chemical Society of Japan.[3] Retrieved from [Link]

Sources

Spectroscopic Characterization Guide: Z-Ser-Thr-OMe

This guide serves as a technical reference for the spectroscopic characterization of Z-Ser-Thr-OMe (N-benzyloxycarbonyl-L-serinyl-L-threonine methyl ester). It is designed for researchers requiring precise structural verification during peptide synthesis or fragment condensation workflows.

CAS No: 7412-61-5 | Formula: C₁₆H₂₂N₂O₄ | M.W.: 354.36 g/mol [1]

Executive Summary & Molecular Architecture

Z-Ser-Thr-OMe is a protected dipeptide intermediate frequently used in the synthesis of serine/threonine-rich bioactive peptides (e.g., mucins, phosphorylation substrates). Its structural integrity relies on the stability of the benzyloxycarbonyl (Z) group and the methyl ester (OMe) under neutral conditions, while the free hydroxyl groups on the Serine and Threonine side chains remain unprotected, serving as diagnostic markers in spectroscopic analysis.

Structural Components for Analysis[2][3]

-

N-Terminus: Z-group (Carbobenzyloxy).[2] Key Signal: Aromatic protons & benzylic methylene.

-

Core Residue 1: L-Serine. Key Signal: Primary alcohol (-CH₂OH).

-

Core Residue 2: L-Threonine.[3][4] Key Signal: Secondary alcohol (-CH(OH)CH₃) & methyl doublet.

-

C-Terminus: Methyl Ester. Key Signal: Methoxy singlet.

Synthesis & Purification Workflow

To ensure the spectroscopic data below correlates with high-purity material, the following workflow is recommended. Impurities such as dicyclohexylurea (DCU) or unreacted Z-Ser-OH will significantly alter the NMR landscape in the 3.0–5.0 ppm region.

Figure 1: Standard synthesis and isolation workflow for Z-Ser-Thr-OMe, ensuring removal of coupling byproducts prior to analysis.

Spectroscopic Data Specifications

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended for solubility and OH proton visibility) or CDCl₃ (Common, but OH peaks may broaden). Reference: TMS (0.00 ppm).

¹H NMR (400 MHz, DMSO-d₆)

The proton spectrum is characterized by the distinct spin systems of the Serine and Threonine side chains.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 7.30 – 7.40 | Multiplet | 5H | Ar-H | Z-group aromatic ring |

| 7.50 – 8.00 | Doublet (x2) | 2H | -NH - | Amide protons (Ser & Thr NH) |

| 5.05 | Singlet | 2H | Ph-CH ₂-O | Z-group benzylic methylene |

| 4.90 – 5.10 | Broad | 2H | -OH | Side chain hydroxyls (Ser & Thr) |

| 4.45 | Multiplet | 1H | α-CH (Thr) | Threonine alpha proton |

| 4.20 | Multiplet | 1H | α-CH (Ser) | Serine alpha proton |

| 4.05 | Multiplet | 1H | β-CH (Thr) | Threonine beta proton |

| 3.60 – 3.75 | Multiplet | 2H | β-CH ₂ (Ser) | Serine beta protons |

| 3.65 | Singlet | 3H | -OCH ₃ | Methyl ester (C-terminus) |

| 1.08 | Doublet (J=6Hz) | 3H | γ-CH ₃ (Thr) | Threonine methyl group |

Diagnostic Note: The Threonine methyl doublet at ~1.1 ppm and the Z-group benzylic singlet at ~5.1 ppm are the primary checks for correct fragment incorporation.

¹³C NMR (100 MHz, DMSO-d₆)

Verifies the carbon skeleton and oxidation states.

| Shift (δ ppm) | Carbon Type | Assignment |

| 170.5, 171.2 | C=O | Peptide Amide & Ester Carbonyls |

| 156.5 | C=O | Carbamate Carbonyl (Z-group) |

| 137.0 | C_quat | Aromatic ipso-carbon |

| 127.8 – 128.5 | CH_ar | Aromatic carbons |

| 66.5 | CH₂ | Benzylic CH₂ (Z-group) |

| 67.0 | CH | Threonine β-carbon |

| 62.0 | CH₂ | Serine β-carbon |

| 58.5 | CH | Threonine α-carbon |

| 56.5 | CH | Serine α-carbon |

| 52.0 | CH₃ | Methyl Ester (-OCH₃) |

| 20.0 | CH₃ | Threonine γ-carbon |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance). The spectrum confirms the presence of the carbamate, ester, and amide functionalities.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Mode |

| 3300 – 3450 | Broad, Med | O-H / N-H | Stretching (H-bonded) |

| 3030 – 3060 | Weak | C-H (Ar) | Aromatic C-H stretch |

| 2950 – 2980 | Weak | C-H (Alk) | Aliphatic C-H stretch |

| 1740 – 1750 | Strong | C=O (Ester) | Methyl ester carbonyl |

| 1680 – 1695 | Strong | C=O (Z) | Carbamate carbonyl |

| 1640 – 1660 | Strong | C=O (Amide I) | Peptide bond carbonyl |

| 1530 – 1550 | Medium | N-H (Amide II) | N-H bending |

Mass Spectrometry (MS)

Technique: ESI-MS (Electrospray Ionization) in Positive Mode.

-

Molecular Formula: C₁₆H₂₂N₂O₇[1]

-

Exact Mass: 354.1427 Da

Observed Ions:

-

[M+H]⁺: 355.15 m/z (Base Peak)

-

[M+Na]⁺: 377.13 m/z (Sodium adduct, common in glass storage)

-

[M+NH₄]⁺: 372.18 m/z (If ammonium buffers used)

Fragmentation Pathway (MS/MS)

Fragmentation typically occurs at the labile amide bonds.

Figure 2: Primary fragmentation pathways observed in ESI-MS/MS, useful for confirming sequence order (Ser-Thr vs Thr-Ser).

Physical Properties & Quality Control

-

Physical State: White crystalline powder.

-

Melting Point: 128 – 130 °C (Lit. Value: 126–127 °C).[2]

-

Optical Rotation:

(c=1.98, DMF).[2] -

Solubility: Soluble in DMF, DMSO, Methanol, Ethyl Acetate. Insoluble in Water, Hexane.

QC Check: If the melting point is depressed (<120°C), check for Z-Ser-OH contamination (acidic impurity) or DCU (neutral impurity, insoluble in cold EtOAc).

References

-

Chemical Book. (2024). Z-Ser-Thr-OMe Product Properties and CAS 7412-61-5 Data. Retrieved from

- Kinoshita, H., et al. (1979). 2-Fluoro-1,3,5-trinitrobenzene as a New Condensing Reagent for Peptide Synthesis. Bulletin of the Chemical Society of Japan, 52(9), 2619-2623.

- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for general NMR shift prediction rules).

Sources

A Critical Evaluation of "Z-Ser-Thr-ome": A Hypothetical Construct in Biochemical Research

Notice of Inquiry: The term "Z-Ser-Thr-ome" does not correspond to a recognized entity or concept within the established corpus of biochemical and scientific literature. Searches of authoritative databases and scholarly articles have yielded no results for this term. The following guide is therefore a theoretical exploration based on a plausible deconstruction of the term's constituent parts: "Z" as the benzyloxycarbonyl protecting group, "Ser" and "Thr" as the amino acids serine and threonine, and "-ome" as a suffix denoting a complete set.

This document proceeds on the hypothesis that "Z-Ser-Thr-ome" could refer to the entire complement of proteins or peptides within a system that have been synthetically modified with Z-protected serine and threonine residues. This is a concept rooted in synthetic peptide chemistry and chemical biology, rather than classical biochemistry. The potential applications discussed are, therefore, speculative and extrapolated from known principles of chemical biology and drug discovery.

Part 1: Conceptual Framework: Defining the "Z-Ser-Thr-ome"

The "Z-Ser-Thr-ome" is conceptualized as the total set of serine (Ser) and threonine (Thr) residues within a proteome that have been chemically modified with a benzyloxycarbonyl (Z) group. This modification is not a natural post-translational modification. Instead, it is an intentional, synthetic alteration introduced in vitro or, more speculatively, in situ using advanced chemical biology tools.

The core principle behind creating and analyzing a "Z-Ser-Thr-ome" would be to leverage the Z-group's chemical properties for specific applications, such as:

-

Probing Proteome Function: Introducing a bulky, hydrophobic Z-group onto reactive serine and threonine hydroxyls could be used to systematically block or alter protein-protein interactions, enzyme-substrate binding, or phosphorylation events.

-

Drug Discovery & Development: The Z-group can act as a "warhead" or a recognition motif. By studying how the "Z-Ser-Thr-ome" interacts with small molecules, one could identify novel drug targets or screen for compounds that bind to Z-modified proteins.

-

Biomarker Discovery: Although synthetic, if specific enzymes were found to cleave the Z-group under certain pathological conditions, its presence or absence could serve as a highly specific, engineered biomarker.

Part 2: Potential Applications & Methodological Considerations

Application in Modulating Kinase Signaling Pathways

Serine and Threonine residues are the primary targets of a vast family of enzymes known as serine/threonine kinases, which are central to cellular signaling. By introducing a Z-group onto these residues, one could effectively block phosphorylation, thereby inhibiting or modulating specific signaling cascades.

Experimental Workflow: Kinase Inhibition Assay using a Z-Modified Peptide Substrate

This workflow aims to determine if Z-modification of a known kinase substrate can inhibit its phosphorylation.

Caption: Workflow for assessing kinase inhibition by a Z-modified substrate.

Protocol: PKA Inhibition Assay

-

Peptide Synthesis: Synthesize the standard Protein Kinase A (PKA) substrate, Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly). Synthesize a modified version where the serine residue is protected with a Z-group (Z-Ser).

-

Reaction Setup: Prepare a master mix containing PKA enzyme, [γ-³²P]ATP (or use a non-radioactive ATP quantification kit), and reaction buffer.

-

Incubation: Aliquot the master mix into two sets of tubes. Add the unmodified Kemptide to the control set and the Z-Ser Kemptide to the experimental set. Incubate at 30°C for 20 minutes.

-

Detection: Stop the reaction. For radioactive assays, spot the mixture onto P81 phosphocellulose paper, wash, and measure incorporated radioactivity using a scintillation counter. For non-radioactive assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure ADP production, which is proportional to kinase activity.

-

Analysis: Compare the activity in the presence of the Z-modified substrate to the unmodified control. A significant reduction in activity indicates that the Z-group sterically hinders the kinase's active site, preventing phosphorylation.

Application in Protease Substrate Discovery

The Z-group is historically significant in protease research, often used in synthetic substrates. For instance, Z-Phe-Arg-AMC is a classical substrate for cathepsins. A library of Z-Ser/Thr-containing peptides could be used to screen for proteases that recognize these modified residues, potentially identifying novel enzymatic activities or characterizing known ones.

Logical Relationship: Protease Screening

Caption: Logic for protease substrate screening using a Z-modified library.

Data Interpretation

| Peptide Substrate | Protease Target | Fluorescence (RFU) | Cleavage Efficiency |

| Z-Ser-Val-Ala-Asp-AMC | Caspase-3 | 5,200 | High |

| Z-Thr-Leu-Val-Gly-AMC | Elastase | 850 | Low |

| Ac-Asp-Glu-Val-Asp-AMC | Caspase-3 (Control) | 6,100 | High (Reference) |

This hypothetical data suggests that a specific caspase might recognize and cleave a substrate containing a Z-Ser residue, opening avenues for developing highly specific chemical probes.

Part 3: Limitations and Future Directions

The primary limitation of the "Z-Ser-Thr-ome" concept is its synthetic nature. These modifications do not occur in nature, and their introduction into a complex biological system (like a cell lysate or a whole cell) would be non-specific and potentially cytotoxic. The Z-group is large and hydrophobic, which would likely lead to protein misfolding and aggregation.

Future research, however, could focus on more sophisticated approaches:

-

Targeted Delivery: Developing methods to introduce Z-groups onto specific proteins of interest in situ. This might involve engineered enzymes or affinity-based chemical probes.

-

Bio-orthogonal Chemistry: Designing Z-group derivatives that are inert until activated by a specific, external trigger (e.g., light), allowing for spatiotemporal control over the modification.

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Bioactive Peptides Using Z-Protected Serine and Threonine

Introduction: The Strategic Imperative for Advanced Protecting Group Chemistries

In the landscape of modern drug discovery and biochemical research, bioactive peptides represent a frontier of immense therapeutic potential. The precise arrangement of amino acids dictates their function, and the presence of hydroxyl-containing residues like serine (Ser) and threonine (Thr) is often critical for biological activity, influencing everything from protein-protein interactions to post-translational modifications. However, the very reactivity of these hydroxyl side chains poses a significant challenge during chemical synthesis, necessitating a robust and strategic approach to protecting group chemistry.

This guide delves into the application of the benzyloxycarbonyl (Z or Cbz) protecting group for serine and threonine residues. While the Fmoc/tBu strategy dominates standard solid-phase peptide synthesis (SPPS), the Z-group offers a unique set of properties that make it indispensable for specialized applications, such as the synthesis of complex peptides, protected fragments for convergent synthesis, and molecules requiring orthogonal deprotection schemes.[1][2] Here, we provide not just protocols, but the underlying chemical logic, empowering researchers to harness the full potential of Z-protected Ser and Thr derivatives for the successful synthesis of challenging bioactive peptides.

The Benzyloxycarbonyl (Z) Group: A Classic Tool for Modern Challenges

The Z-group, introduced by Bergmann and Zervas in 1932, is one of the foundational protecting groups in peptide chemistry.[3] Its enduring relevance stems from its distinct stability profile. Unlike the acid-labile Boc group or the base-labile Fmoc group, the Z-group is stable under the conditions used to remove both, making it a cornerstone of orthogonal synthesis strategies.[1][2]

Key Chemical Properties:

-

Installation: The Z-group is typically installed by reacting the amino group with benzyl chloroformate (Cbz-Cl) under basic conditions.[4]

-

Stability: It is stable to the basic conditions of Fmoc removal (e.g., piperidine) and the mild acidic conditions used for cleavage from highly acid-labile resins.[1]

-

Cleavage: Removal of the Z-group is most commonly achieved through catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or by treatment with strong acids like hydrogen bromide (HBr) in acetic acid.[1][2]

This unique cleavage mechanism allows for the selective deprotection of the N-terminus, which is particularly valuable in the synthesis of protected peptide fragments destined for subsequent coupling in solution.

Caption: Structure of the Z-group and its linkage to an amino acid.

The Z/tBu Orthogonal Protection Strategy in Practice

The true power of Z-protected amino acids is realized in orthogonal protection schemes, most notably the Z/tBu strategy. In this approach, the N-terminus is protected by the hydrogenolysis-labile Z-group, while reactive side chains (like the hydroxyl of Ser/Thr) are protected by the acid-labile tert-butyl (tBu) group. This allows for a tiered deprotection sequence, which is impossible with a standard Fmoc/tBu or Boc/tBu approach.

This strategy is invaluable for:

-

Fragment Condensation: Synthesizing a fully protected peptide fragment on a solid support, cleaving it, and then coupling it to another fragment in solution.

-

On-Resin Side-Chain Modification: Selectively removing a side-chain protecting group while the N-terminal and other side-chain protections remain intact.

Caption: Orthogonal deprotection scheme using Z and tBu groups.

Protocols: Synthesis of a Bioactive Peptide Fragment

Here we detail the synthesis of a model tripeptide fragment, Z-Thr(tBu)-Ala-Phe-OH , illustrating the use of Z-protected threonine in a practical workflow combining solid-phase and solution-phase techniques.

Part A: Solid-Phase Synthesis of H-Ala-Phe-Resin

This protocol uses the standard Fmoc/tBu strategy to assemble the dipeptide Ala-Phe on a 2-chlorotrityl chloride resin, which allows for the cleavage of the peptide while keeping side-chain protecting groups intact.[5]

Experimental Protocol: SPPS of Dipeptide

-

Resin Preparation:

-

Place 1.0 g of 2-chlorotrityl chloride resin (1.2 mmol/g loading) in a SPPS reaction vessel.

-

Swell the resin in dichloromethane (DCM) for 30 minutes, then drain.[5]

-

-

Loading of First Amino Acid (Fmoc-Phe-OH):

-

Dissolve Fmoc-Phe-OH (3 eq, 3.6 mmol) and N,N-diisopropylethylamine (DIPEA) (7.5 eq, 9.0 mmol) in dry DCM (10 mL/g resin).[5]

-

Add the solution to the resin and agitate for 60 minutes at room temperature.

-

Drain the solution and wash the resin with DMF (3x) and DCM (3x).

-

To cap any unreacted chloride sites, add a mixture of DCM/Methanol/DIPEA (80:15:5) and agitate for 15 minutes. Drain and wash with DCM (3x).[5]

-

-

Fmoc Deprotection:

-

Coupling of Second Amino Acid (Fmoc-Ala-OH):

-

In a separate vessel, pre-activate Fmoc-Ala-OH (3 eq, 3.6 mmol) with HATU (2.9 eq, 3.5 mmol) and DIPEA (6 eq, 7.2 mmol) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Agitate for 2 hours at room temperature.[7]

-

In-process Check: Perform a Kaiser test to confirm complete coupling.[8] If the test is positive (blue beads), repeat the coupling step.

-

Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

-

-

Final Fmoc Deprotection:

-

Repeat step 3 to remove the N-terminal Fmoc group from Alanine.

-

-

Peptide Cleavage from Resin:

-

Wash the peptide-resin with DCM (5x) and dry under vacuum.

-

Add a solution of acetic acid/trifluoroethanol/DCM (1:1:8) to the resin and agitate for 2 hours.

-

Filter the resin and collect the filtrate. Wash the resin with fresh cleavage solution.

-

Evaporate the combined filtrate to yield the crude dipeptide, H-Ala-Phe-OH. Purify via RP-HPLC.

-

Part B: Solution-Phase Fragment Condensation

This protocol describes the coupling of the N-terminally protected Z-Thr(tBu)-OH to the dipeptide synthesized in Part A.

Experimental Protocol: Solution-Phase Coupling

-

Reactant Preparation:

-

Dissolve H-Ala-Phe-OH (1.0 eq) and Z-Thr(tBu)-OH (1.0 eq) in anhydrous DMF.

-

In a separate flask, dissolve HOBt (1.1 eq) and EDC·HCl (1.1 eq) in anhydrous DCM.[9]

-

-

Activation and Coupling:

-

Cool the EDC/HOBt solution to 0°C in an ice bath.

-

Add the Z-Thr(tBu)-OH/dipeptide solution dropwise to the cooled activator solution.

-

Add DIPEA (2.2 eq) to the mixture.

-

Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).[9]

-

-

Work-up and Purification:

-

Monitor reaction completion by TLC or LC-MS.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude protected tripeptide, Z-Thr(tBu)-Ala-Phe-OH , by silica gel column chromatography.

-

Caption: Workflow for the synthesis of a Z-protected tripeptide.

Final Deprotection: Liberating the Bioactive Peptide

Once the protected peptide is assembled, the final step is the removal of all protecting groups to yield the active molecule. The Z/tBu scheme allows for a controlled, two-step deprotection if needed, or a single, strong-acid step. For our model peptide, we will proceed with a one-pot catalytic hydrogenation to remove the Z-group, followed by acidolysis for the tBu group.

Protocol: Final Deprotection of Z-Thr(tBu)-Ala-Phe-OH

-

Z-Group Removal (Hydrogenolysis):

-

Dissolve the protected peptide (1.0 eq) in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the peptide).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

-

Evaporate the solvent to yield H-Thr(tBu)-Ala-Phe-OH.

-

-

tBu-Group Removal (Acidolysis):

-

Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA)/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).[8] CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Dissolve the peptide from the previous step in the cleavage cocktail.

-

Stir at room temperature for 2-3 hours.

-

Precipitate the crude peptide by adding the reaction mixture to a large volume of cold diethyl ether.

-

Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether (2x).

-

Dry the crude peptide, H-Thr-Ala-Phe-OH , under vacuum.

-

Purify by preparative RP-HPLC and characterize by mass spectrometry.

-

Troubleshooting and Key Considerations

Even with robust protocols, challenges can arise. Understanding the causality behind common issues is key to successful peptide synthesis.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | - Steric hindrance of the protected amino acid.- Peptide aggregation on the solid support.[10] | - Extend coupling time or perform a double coupling.[7]- Switch to a more potent coupling reagent like COMU.[11]- Add chaotropic salts or switch to a solvent like NMP to disrupt aggregation.[10] |

| Racemization | - Over-activation of the carboxyl group, especially with urethane-protected (like Z) amino acids.[10][11]- Strong base during coupling. | - Use an epimerization-suppressing additive like HOBt or Oxyma Pure®.[12]- Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[11] |

| O-acylation of Ser/Thr | The side-chain hydroxyl group can be acylated if not properly protected, especially in the presence of active esters.[13] | - Ensure complete protection of the hydroxyl group (e.g., with tBu).- For unprotected strategies , use additives like 2,4-dinitrophenol to suppress this side reaction.[13] |

| Incomplete Z-Group Removal | - Catalyst poisoning (e.g., by sulfur-containing residues if present).- Inefficient hydrogen transfer. | - Use a fresh, high-quality Pd/C catalyst. - Ensure an inert atmosphere and efficient stirring. - Consider alternative deprotection with HBr/AcOH if hydrogenation fails.[1] |

Conclusion

The benzyloxycarbonyl (Z) protecting group, while a veteran of peptide chemistry, remains a vital and strategic tool for modern synthetic challenges. Its unique stability and orthogonal relationship with acid-labile groups like tBu provide a level of synthetic flexibility that is essential for the construction of complex bioactive peptides and protected fragments. By understanding the principles behind the protocols—from orthogonal deprotection to the nuances of solution-phase coupling—researchers can confidently incorporate Z-protected serine and threonine derivatives into their workflows, enabling the synthesis of novel peptide-based therapeutics and research tools.

References

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments.[Link]

-

Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI.[Link]

-

Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. PubMed Central.[Link]

-

Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. RSC Publishing.[Link]

-

Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC.[Link]

-

Adding Cbz Protecting Group Mechanism. YouTube.[Link]

-

Solid-Phase Peptide Synthesis Methods: Complete Guide. BioVera.[Link]

-